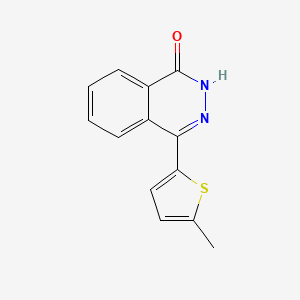
4-(5-methyl-2-thienyl)-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-methyl-2-thienyl)-1(2H)-phthalazinone is a heterocyclic compound that features a phthalazinone core substituted with a 5-methyl-2-thienyl group
准备方法
The synthesis of 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone typically involves the reaction of phthalic anhydride with 5-methyl-2-thiophenecarboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction mixture is then heated to a specific temperature to complete the formation of the phthalazinone ring.
化学反应分析
4-(5-methyl-2-thienyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phthalazinone core, leading to the formation of various substituted derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(5-methyl-2-thienyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
4-(5-methyl-2-thienyl)-1(2H)-phthalazinone can be compared with other similar compounds, such as:
4-(2-thienyl)-1(2H)-phthalazinone: Lacks the methyl group on the thiophene ring, which can affect its chemical reactivity and biological activity.
4-(5-ethyl-2-thienyl)-1(2H)-phthalazinone: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
4-(5-methyl-2-furyl)-1(2H)-phthalazinone:
生物活性
4-(5-Methyl-2-thienyl)-1(2H)-phthalazinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a phthalazinone core with a 5-methyl-2-thienyl substituent. Its chemical formula is C13H10N2OS with a molecular weight of 246.29 g/mol. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The compound has also shown promise as an anticancer agent. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased DNA strand breaks, enhancing the efficacy of chemotherapeutic agents .
Table 1: Summary of Biological Activities
The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. Specifically, its role as a PARP inhibitor is crucial in the context of cancer therapy, where it can sensitize cancer cells to DNA-damaging agents .
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results indicated that this compound exhibited potent activity against resistant strains, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Cancer Treatment Synergy
A recent study explored the combination therapy involving this compound and traditional chemotherapeutics in ovarian cancer models. The findings revealed that the addition of this compound significantly enhanced the cytotoxic effects of standard treatments, leading to improved survival rates in treated subjects .
Comparison with Similar Compounds
When compared to other phthalazinone derivatives, such as 4-(2-thienyl)-1(2H)-phthalazinone and 4-(5-ethyl-2-thienyl)-1(2H)-phthalazinone, the presence of the methyl group in this compound appears to enhance its biological reactivity and therapeutic potential. This modification may influence both steric and electronic properties, thereby affecting its interaction with biological targets .
属性
IUPAC Name |
4-(5-methylthiophen-2-yl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-9-4-2-3-5-10(9)13(16)15-14-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWUFHDMUPKKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














